molecular formula C22H22O13 B3028928 Laricitrin 3-O-glucoside CAS No. 39986-90-8

Laricitrin 3-O-glucoside

Cat. No.: B3028928
CAS No.: 39986-90-8
M. Wt: 494.4 g/mol
InChI Key: ODXINVOINFDDDD-CLXWZIMCSA-N
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Description

Laricitrin 3-O-glucoside is a naturally occurring flavonol glycoside. It is a derivative of laricitrin, which is an O-methylated flavonol. This compound is found in various plants, including red grapes and the needles of Larix sibirica. Flavonols like this compound are known for their antioxidant properties and are part of the larger family of polyphenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laricitrin 3-O-glucoside typically involves the glycosylation of laricitrin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the hydroxyl group at the 3-position of laricitrin. This reaction is usually carried out in an aqueous medium at a controlled pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in large bioreactors, where they produce this compound in significant quantities. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Laricitrin 3-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Laricitrin 3-O-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of flavonol glycosides.

    Biology: The compound is studied for its antioxidant properties and its role in plant defense mechanisms.

    Medicine: Research has shown potential anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: this compound is used in the food and cosmetic industries for its antioxidant properties.

Mechanism of Action

The mechanism of action of laricitrin 3-O-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Laricitrin 3-O-glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This glycosylation also influences its biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O13/c1-32-12-3-7(2-10(26)15(12)27)20-21(17(29)14-9(25)4-8(24)5-11(14)33-20)35-22-19(31)18(30)16(28)13(6-23)34-22/h2-5,13,16,18-19,22-28,30-31H,6H2,1H3/t13-,16-,18+,19-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXINVOINFDDDD-CLXWZIMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314263
Record name Laricitrin 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39986-90-8
Record name Laricitrin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39986-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laricitrin 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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